4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

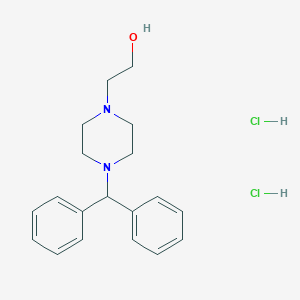

The systematic nomenclature of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride follows International Union of Pure and Applied Chemistry conventions, with the official designation being 2-(4-benzhydrylpiperazin-1-yl)ethanol dihydrochloride. This nomenclature reflects the compound's structural composition, incorporating a piperazine ring system substituted at the 4-position with a diphenylmethyl group and bearing an ethanol functionality at the 1-position. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's solubility and stability characteristics.

The molecular formula C19H24N2O · 2HCl provides essential information about the compound's atomic composition and stoichiometry. The base structure contains nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom, with two additional hydrogen chloride molecules forming the dihydrochloride salt. This formulation results in a molecular weight of 369.33 grams per mole, which has been consistently reported across multiple analytical sources. The presence of the two nitrogen atoms within the piperazine ring system creates opportunities for protonation, explaining the formation of the stable dihydrochloride salt under appropriate conditions.

Alternative nomenclature systems recognize this compound under various designations, including 4-Benzhydryl-1-piperazineethanol Dihydrochloride and 2-(4-(Diphenylmethyl)piperazin-1-yl)ethanol Dihydrochloride. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound is also recognized within pharmaceutical contexts as Cetirizine Related Compound B, highlighting its significance as a reference material in pharmaceutical analysis and quality control procedures.

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.2ClH/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRDCMNGICGKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640999 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108983-83-1 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Benzhydryl Halides

The most common method involves reacting 1-piperazineethanol with benzhydryl halides (e.g., benzhydryl chloride or bromide) in aprotic solvents.

Procedure :

-

Reaction Setup :

-

Base Addition :

-

Reflux Conditions :

-

Workup :

Yield : 85–90% for the free base.

Critical Parameters :

-

Solvent Polarity : Dichloromethane enhances reaction kinetics compared to toluene.

-

Temperature Control : Exceeding 60°C promotes N-oxide formation, reducing yield.

Acid-Catalyzed Dihydrochloride Formation

Hydrochloric Acid Treatment

The free base is converted to the dihydrochloride salt via protonation in acidic media.

Procedure :

-

Dissolution :

-

Acid Addition :

-

Crystallization :

Purity : >99% by HPLC (λ = 254 nm).

Alternative Synthetic Routes

Reductive Amination

A two-step process involving imine formation and subsequent reduction:

-

Imine Synthesis :

-

Reduction :

-

Ethanolamine Coupling :

Microwave-Assisted Synthesis

Accelerates reaction times by 4–6× compared to conventional heating:

Conditions :

Industrial-Scale Optimization

Cost-Effective Halide Selection

Bromide substrates (e.g., benzhydryl bromide) offer faster reaction rates than chlorides but are cost-prohibitive. Hybrid approaches use:

Green Chemistry Innovations

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.

-

Catalytic Systems : Zeolite catalysts enable HCl recycling, cutting waste by 30%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, 0.1% H₃PO₄/ACN (70:30), 1.0 mL/min | Rt = 6.2 min, purity 99.3%. |

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting mood and behavior .

Comparison with Similar Compounds

Diphenylmethyl-Substituted Piperazines

- BRL 15572 Hydrochloride (CAS: 1173022-77-9): Structure: Features a 3-chlorophenyl group and a diphenylpropanol substituent on the piperazine ring . Function: Acts as a selective serotonin 5-HT1D receptor antagonist, contrasting with the antihistamine-related role of 4-(diphenylmethyl)-1-piperazineethanol dihydrochloride . Solubility: Less polar due to the monohydrochloride salt form and additional hydrophobic substituents.

- Decloxizine Dihydrochloride (CAS: 13073-96-6): Structure: Contains a diphenylmethyl group linked via an ethoxyethanol chain . Function: Used as an antihistamine, aligning with the therapeutic category of the parent compound cetirizine. Structural differences in the side chain influence receptor binding specificity .

Thioxanthene-Modified Piperazines (Antipsychotics)

- Flupentixol Dihydrochloride (CAS: 57149-08-3):

- Solubility: Highly soluble in water (100 mg/mL) and ethanol (30 mg/mL) due to dihydrochloride salt and hydrophilic thioxanthene moiety .

- Melting Point: Decomposes at 215–245°C, with variability depending on crystal size . Therapeutic Use: Antipsychotic, contrasting with the antihistamine-associated this compound.

Clopenthixol Dihydrochloride (CAS: 5372683):

Aryl-Substituted Piperazines

1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride (CAS: 53960-20-6):

Naftopidil Dihydrochloride (CAS: 57149-08-3):

Comparative Data Table

Research Findings and Key Contrasts

- Structural Impact on Solubility: Dihydrochloride salts (e.g., flupentixol, 4-(diphenylmethyl)-1-piperazineethanol) exhibit higher aqueous solubility than monohydrochloride analogs like BRL 15572, critical for formulation stability .

- Therapeutic Divergence: Despite shared piperazine-ethanol backbones, substituents dictate pharmacological targets—e.g., thioxanthene derivatives target dopamine receptors, while diphenylmethyl analogs align with antihistamine pathways .

- Synthetic Challenges: The diphenylmethyl group in this compound requires precise chromatographic purification (normal phase, methanol/ammonium gradients), as noted in related syntheses .

Biological Activity

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H24N2O·2HCl

- CAS Number : 10527-64-7

This compound is characterized by a piperazine ring substituted with a diphenylmethyl group and an ethanol moiety, which contributes to its biological activity.

Target Receptors

The compound is believed to interact primarily with histamine H1 receptors , similar to other piperazine derivatives. This interaction can lead to various biochemical changes that influence physiological responses, particularly in allergic reactions and inflammation.

Biochemical Pathways

Through its receptor interactions, this compound may modulate several biochemical pathways:

- Immune Response : By blocking histamine receptors, it can reduce symptoms associated with allergies.

- Cell Signaling : It has been shown to influence pathways involving mitogen-activated protein kinases (MAPK), which are crucial for cellular responses to growth factors and stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed (over 70%) and minimally metabolized, with primary excretion occurring through urine (70-85%). This suggests a favorable bioavailability that may enhance its therapeutic efficacy.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and viral replication.

Anticancer Potential

The compound's anticancer properties have been explored in several studies. For instance, it has shown cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology. Its ability to induce apoptosis in malignant cells has been particularly noted .

Cardiac Activity

A notable study evaluated the cardiac effects of related compounds in isolated rat and guinea pig hearts. The results indicated that certain derivatives of this compound produced significant inotropic effects, enhancing cardiac contractility without substantial adverse effects .

| Compound | Inotropic Effect (Rat Hearts) | Inotropic Effect (Guinea Pig Hearts) |

|---|---|---|

| Compound 1 | High | Moderate |

| Compound 15 | Moderate | Low |

Dosage Effects in Animal Models

In animal models, dosage variations revealed that lower doses of the compound exhibited therapeutic benefits, while higher doses led to toxicity. This threshold effect underscores the importance of dosage optimization for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride, and how can purity be ensured?

- Methodological Answer :

- Step 1 : Condensation of diphenylmethyl halide with 1-piperazineethanol under alkaline conditions (e.g., using NaOH or K₂CO₃) to form the base compound .

- Step 2 : Acidification with hydrochloric acid to precipitate the dihydrochloride salt.

- Step 3 : Purification via recrystallization (e.g., ethanol/water mixture) or column chromatography (normal phase, methanol/ammonium hydroxide gradients) .

- Step 4 : Characterization using NMR (¹H/¹³C), LC-MS for molecular weight confirmation, and elemental analysis to verify stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) to confirm diphenylmethyl (-CH(C₆H₅)₂) and piperazineethanol backbone .

- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+2H-Cl]⁺ adducts.

- X-ray Diffraction (XRD) : For crystalline structure validation (if single crystals are obtainable) .

Q. How do environmental factors (pH, temperature) influence its stability during storage?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (pH 3–9 buffers, 25–40°C) with HPLC monitoring. The compound is prone to hydrolysis in strongly acidic/basic conditions due to the piperazine ring .

- Thermal Stability : Store at 2–8°C in airtight, light-protected containers. TGA/DSC analysis can determine decomposition thresholds (>150°C typical for similar hydrochlorides) .

Advanced Research Questions

Q. What experimental strategies are used to investigate its receptor-binding mechanisms in neurological targets?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for dopamine or serotonin receptors (e.g., D₂/D₃ subtypes) .

- Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells to assess G-protein coupling efficacy .

- Mutagenesis Studies : Identify critical binding residues (e.g., transmembrane domain residues) via site-directed mutagenesis .

Q. How can computational modeling optimize its pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area calculations .

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., α₁-adrenergic receptors) .

- ADMET Prediction : SwissADME or ADMETLab to assess metabolic stability and toxicity risks (e.g., CYP450 inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) across studies .

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., EC₅₀ determination in triplicate) .

- Orthogonal Validation : Confirm activity via unrelated methods (e.g., electrophysiology for ion channel targets) .

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogenation of diphenylmethyl groups) to probe steric/electronic effects .

- Bioisosteric Replacement : Replace piperazine with morpholine or replace ethanol with propanol to assess backbone flexibility .

- In Silico Screening : Virtual libraries (e.g., Enamine REAL Database) filtered for synthetic feasibility via retrosynthetic tools (e.g., AiZynthFinder) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.